molecular formula C12H9N3O6S B2927977 N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide CAS No. 476274-96-1

N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2927977
CAS No.: 476274-96-1
M. Wt: 323.28
InChI Key: FOVLNHJABWPLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core structure substituted with nitro groups. This compound is characterized by the molecular formula C12H9N3O6S and a molecular weight of 323.29 g/mol . Its structure includes a 5-nitrothiophene-2-carboxamide moiety linked to a 4-methoxy-2-nitroaniline derivative, as represented by the SMILES code COC1=C(C=CC(=C1) N+ =O)NC(=O)C2=CC=C(S2) N+ =O . The presence of both electron-withdrawing nitro groups and an electron-donating methoxy group on the aromatic rings makes it a molecule of interest in various research domains. While specific biological or chemical data for this exact compound is limited, its structural motifs are common in medicinal chemistry and materials science research. Analogs containing the nitrophenyl and nitrothiophene groups have been investigated for their potential biological activities . Researchers are exploring this compound and its derivatives primarily in the context of chemical synthesis and as a potential building block for the development of novel pharmacologically active molecules or functional materials. The compound is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O6S/c1-21-7-2-3-8(9(6-7)14(17)18)13-12(16)10-4-5-11(22-10)15(19)20/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVLNHJABWPLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the nitrothiophene carboxylic acid with an appropriate amine under dehydrating conditions, such as using acetic anhydride or carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl and thiophene derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrothiophene Carboxamides with Thiazole Moieties

Compounds such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide and N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () share the 5-nitrothiophene carboxamide core but differ in their thiazole-linked substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Purity Key Substituents
N-(4-Methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide (Target) C₁₃H₁₀N₃O₆S 352.30 (calc.) N/A 4-methoxy-2-nitrophenyl
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 441.40 42% Thiazole with CF₃ and methoxy
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 375.35 99.05% Thiazole with 3,5-difluorophenyl
  • Structural Impact : Replacing the thiazole ring in these analogs with a benzene ring (as in the target compound) reduces molecular weight and alters electronic properties. Thiazole-containing derivatives exhibit variable purity (42–99%), possibly due to steric hindrance from bulky substituents (e.g., trifluoromethyl) ().
  • Functional Groups : The trifluoromethyl group in the first analog enhances lipophilicity, whereas fluorine atoms in the second improve metabolic stability ().

Benzene-Ring Derivatives

Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, ) and N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ) highlight the role of phenyl substituents:

Compound Name Molecular Formula Molecular Weight Key Features
Compound 7 () C₁₆H₁₂N₃O₃S₂ 366.42 5-methyl-4-phenylthiazole
Compound 9 () C₁₅H₁₁FN₃O₃S₂ 384.40 4-(4-fluorophenyl)-5-methylthiazole
  • The target compound’s 4-methoxy-2-nitrophenyl group introduces both electron-donating (methoxy) and electron-withdrawing (nitro) effects, which may balance solubility and reactivity.

Other Heterocyclic Analogs

  • Thiazolidin-imine Derivatives : (Z)-N-(4-Methoxy-2-nitrophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (Compound 5k, ) shares the 4-methoxy-2-nitrophenyl group but incorporates a thiazolidin-imine core. This structure exhibits anti-proliferative activity against breast cancer cells (MCF7), suggesting that the nitro and methoxy groups contribute to bioactivity ().
  • Thienopyrazole Carboxamides: N-(4-Methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide () has a molecular weight of 408.44, significantly higher than the target compound, due to the fused thienopyrazole system ().

Biological Activity

N-(4-methoxy-2-nitrophenyl)-5-nitrothiophene-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group and a nitrothiophene moiety, which are significant for its biological interactions. The molecular formula is C12H10N4O4SC_{12}H_{10}N_4O_4S with a molecular weight of approximately 306.29 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is believed to inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for anti-cancer therapy. The presence of the nitrophenyl group enhances its interaction with target proteins, potentially increasing its efficacy as an anti-neoplastic agent .

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays indicate that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast and colon cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical for tumor growth. Specifically, it targets kinases such as Nek2 and Hec1, which play roles in cell division and proliferation. The inhibition of these enzymes leads to reduced tumor growth in experimental models .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Attributes
N-(4-methoxy-3-nitrophenyl)-5-nitrothiophene-2-carboxamideSimilar nitrophenyl moietyEnhanced solubility
N-(4-chloro-2-nitrophenyl)-5-nitrothiophene-2-carboxamideChlorine substitutionDifferent pharmacokinetics
5-Nitrothiophene-2-carboxylic acid derivativesVariations in carboxylic acid structureDiverse biological activities

This table illustrates how variations in structure can influence the biological activity and therapeutic potential of related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.